3-Hydroxyhippuric Acid

Description

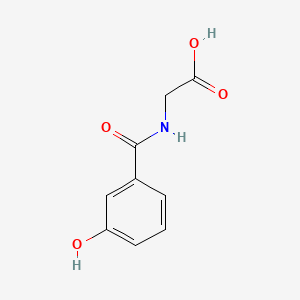

a kynureninase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-3-1-2-6(4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOFWFNMYJRHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167650 | |

| Record name | m-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1637-75-8 | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxyhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxyhippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-hydroxyphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-HYDROXYHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17HCX0HNRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 169 °C | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Origin of 3-Hydroxyhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origins, metabolic pathways, and analytical quantification of 3-Hydroxyhippuric Acid (3-HHA). 3-HHA is an acyl glycine that is increasingly recognized as a significant biomarker associated with dietary polyphenol intake and gut microbiome activity. This document details the microbial and endogenous processes leading to its formation, presents quantitative data on its excretion, and provides comprehensive experimental protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, metabolic and experimental workflow diagrams are provided to visually represent the key processes involved.

Introduction

This compound (3-HHA) is an organic acid normally found in human urine.[1] It belongs to the class of hippuric acids, which are characterized by a benzoyl group linked to the N-terminus of a glycine molecule.[1] While acyl glycines are typically minor metabolites of fatty acids, the presence and concentration of 3-HHA are primarily linked to the metabolic interplay between dietary components and the gut microbiota.[1] Elevated levels of 3-HHA are associated with the consumption of polyphenol-rich foods and have been identified as a potential biomarker for specific dietary habits and certain health conditions.[1][2]

Metabolic Origin of this compound

The formation of 3-HHA is a multi-step process that begins with the ingestion of dietary polyphenols and involves critical metabolic contributions from the gut microbiome and subsequent endogenous enzymatic activity.

Dietary Precursors

The primary sources of 3-HHA are dietary polyphenols, a large and diverse group of plant-based compounds. Key precursors include:

-

Flavonoids: Found in fruits, vegetables, tea, and wine. Specific examples include rutin from tomatoes and catechins from tea.[1]

-

Procyanidins: A major class of polyphenols composed of flavan-3-ol units, found in foods like grapes, apples, and cocoa.[1]

-

Chlorogenic Acid: Present in coffee and various fruits.

Gut Microbiome Metabolism

Upon ingestion, a significant portion of dietary polyphenols escapes absorption in the small intestine and reaches the colon. Here, the gut microbiota, particularly species of the genus Clostridium, play a crucial role in their breakdown.[1] These bacteria metabolize the complex polyphenol structures into simpler aromatic acids. The initial step involves the deglycosylation of flavonoid glycosides, followed by the cleavage of the heterocyclic C-ring, leading to the formation of various phenolic acids, including 3-Hydroxybenzoic acid, which is the direct precursor to 3-HHA.

Endogenous Glycine Conjugation

Following its formation by the gut microbiota, 3-Hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a detoxification process known as glycine conjugation. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which facilitates the conjugation of 3-Hydroxybenzoyl-CoA (the activated form of 3-Hydroxybenzoic acid) with the amino acid glycine.[1] The resulting this compound is a water-soluble compound that is efficiently excreted in the urine.

Data Presentation: Urinary Excretion of this compound

The urinary concentration of 3-HHA can vary significantly based on dietary intake and individual differences in gut microbiome composition. The following tables summarize quantitative data from studies investigating 3-HHA excretion.

| Dietary Intervention | Study Population | Dosage | Urinary Excretion of this compound | Reference |

| Black Tea | 2 healthy males (Age: 31.0±2.8 y; BMI: 26.0±3.0 kg/m ²) | Aqueous extract of 1 g black tea leaves | 2.1±0.4 µmol (SEM) over 0-30h | [3] |

| Fresh Orange Juice | Healthy volunteers | Not specified | Upregulated in urine | [2] |

| Health Condition | Study Population | Sample Type | 3-HHA Concentration (Control Group) | 3-HHA Concentration (ASD Group) | p-value | Reference |

| Autism Spectrum Disorder (ASD) | 62 ASD children, 62 non-ASD controls (Age: 1.5-7 years) | Urine | Median not specified, but significantly lower than ASD group | Median not specified, but significantly higher than control group | < 0.001 |

Experimental Protocols for Quantification

The accurate quantification of 3-HHA in biological matrices, primarily urine, is essential for research and clinical applications. Below are detailed methodologies for its analysis by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For organic acids like 3-HHA, a derivatization step is required to increase their volatility.

4.1.1. Sample Preparation

-

Urine Collection: Collect a 24-hour or spot urine sample. Store at -80°C until analysis.

-

Internal Standard Addition: To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled 3-HHA or a structural analog).

-

Acidification: Acidify the sample to a pH < 2 with 6M HCl.

-

Liquid-Liquid Extraction:

-

Add 3 mL of ethyl acetate to the acidified urine sample.

-

Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

-

-

Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 300°C at 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 3-HHA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-HHA in urine, often with minimal sample preparation.

4.2.1. Sample Preparation

-

Urine Collection: Collect a 24-hour or spot urine sample. Store at -80°C until analysis.

-

Internal Standard Addition: Add an appropriate internal standard to a 100 µL aliquot of urine.

-

Dilution: Dilute the sample 1:10 with the initial mobile phase (e.g., 95% mobile phase A).

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulates.

-

Transfer: Transfer the supernatant to an autosampler vial for analysis.

4.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

-

Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent, maintained at 40°C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 3-HHA and the internal standard.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of this compound formation.

Experimental Workflows

Caption: Experimental workflows for 3-HHA quantification.

Conclusion

This compound is a significant metabolite whose origins are intricately linked to the interaction between dietary polyphenols and the gut microbiome, followed by endogenous hepatic metabolism. Its quantification in urine provides a valuable tool for assessing dietary habits and exploring its role in various physiological and pathological states. The detailed experimental protocols and metabolic pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of metabolomics, nutrition, and gut health. Further research is warranted to fully elucidate the clinical implications of varying 3-HHA levels and to standardize its measurement for broader diagnostic and therapeutic applications.

References

3-Hydroxyhippuric Acid: A Technical Guide on its Role as a Metabolite of Dietary Polyphenols

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhippuric acid (m-hydroxyhippuric acid) is an acyl glycine compound increasingly recognized for its significance as a biomarker of dietary polyphenol consumption and gut microbiome activity. Formed through a multi-step process involving microbial catabolism of polyphenols in the colon and subsequent hepatic conjugation, its presence and concentration in biological fluids offer a window into an individual's diet, gut health, and metabolic status. This technical guide provides an in-depth overview of the formation, physiological relevance, and analytical methodologies for this compound. It includes quantitative data on related polyphenol metabolites, detailed experimental protocols for its quantification, and visualizations of its metabolic and signaling pathways.

Introduction

Dietary polyphenols, a diverse group of phytochemicals found in fruits, vegetables, tea, wine, and other plant-based foods, are extensively metabolized by the host and its gut microbiota. While parent polyphenols often have low bioavailability, their metabolites can reach significant concentrations in circulation and are thought to be responsible for many of the health benefits attributed to polyphenol-rich diets.

This compound is a prominent microbial-host co-metabolite derived from various dietary polyphenols, including proanthocyanidins, catechins, and rutin.[1][2] Its formation is a testament to the intricate interplay between dietary intake and the metabolic capacity of the gut microbiome. This document serves as a technical resource, consolidating current knowledge on the core biochemistry, analytical quantification, and physiological implications of this compound for professionals in research and drug development.

Biochemical Synthesis and Metabolic Pathway

The generation of this compound is a two-stage process involving both microbial and host enzymatic activities.

-

Microbial Catabolism in the Colon: Dietary polyphenols, particularly flavonoids, that are not absorbed in the small intestine travel to the colon. Here, the gut microbiota, notably species from the Clostridium genus, cleave the complex structures of polyphenols into simpler phenolic acids, such as 3-hydroxybenzoic acid.[1][3]

-

Hepatic Glycine Conjugation: These smaller phenolic acids are absorbed from the colon into the bloodstream and transported to the liver. In the liver mitochondria, 3-hydroxybenzoic acid is conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of this compound, which is then excreted, primarily in the urine.[1][3]

Physiological Significance and Signaling Pathways

This compound is not merely an excretory product; it is an active metabolite. Its primary known biological activity is the inhibition of kynureninase, a key enzyme in the kynurenine pathway of tryptophan metabolism.[2]

The Kynurenine Pathway

The kynurenine pathway is the main route for tryptophan catabolism, leading to the production of nicotinamide adenine dinucleotide (NAD+) and several neuroactive metabolites.[4][5] Dysregulation of this pathway is implicated in neurodegenerative disorders and inflammatory conditions. Kynureninase catalyzes the cleavage of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[4] By inhibiting kynureninase, this compound can modulate the levels of downstream metabolites in this pathway, which could have physiological consequences. For instance, reduced production of the excitotoxin quinolinic acid is a potential outcome of this inhibition.[4]

Quantitative Data

Direct quantitative dose-response data for this compound following the consumption of specific isolated polyphenols is limited in the literature. Most studies focus on its isomer, hippuric acid, or report on a mixture of hydroxyhippuric acids. The following tables summarize available quantitative data for related metabolites to provide context for expected concentrations.

Table 1: Plasma Concentrations of Hippuric Acid in Rats Following Polyphenol Consumption Data extracted from Gonthier, M.-P., et al. (2003).

| Treatment Group | Plasma Hippuric Acid (µmol/L) (Mean ± SEM) |

| Control Diet | 100 ± 10 |

| Catechin Diet (0.2 g/100g ) | 110 ± 15 |

| Wine Polyphenol Diet (0.25 g/100g ) | 129 ± 12 |

| Wine Polyphenol Diet (0.50 g/100g ) | 150 ± 18 |

| *Significantly different from control (P < 0.05). |

Table 2: Urinary Excretion of Precursor Phenolic Acids in a European Cohort Median 24-hour urinary excretion (µmol/24h) from the EPIC study (n=475). Data from Zamora-Ros, R., et al. (2016).[1][6]

| Phenolic Acid Metabolite | Median Excretion (µmol/24h) | Interquartile Range (µmol/24h) |

| 4-Hydroxyphenylacetic acid | 157.0 | 70.3 - 331.0 |

| 3-Hydroxyphenylacetic acid | 49.8 | 25.1 - 92.2 |

| Ferulic acid | 38.8 | 15.6 - 86.9 |

| Vanillic acid | 22.9 | 12.0 - 41.2 |

| Homovanillic acid | 20.3 | 11.2 - 34.8 |

| Protocatechuic acid | 11.2 | 5.3 - 22.3 |

| Caffeic acid | 4.6 | 1.9 - 10.3 |

Experimental Protocols

Accurate quantification of this compound is essential for its validation as a biomarker. Below are detailed methodologies for its analysis in urine and plasma using common analytical platforms.

Analysis in Urine by LC-MS/MS

This method is highly sensitive and specific for the quantification of this compound.

Protocol Details:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample for 10 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube.

-

Perform a 1:10 dilution by adding 50 µL of urine supernatant to 450 µL of mobile phase A (e.g., water with 0.1% formic acid).

-

Add an internal standard (e.g., ¹³C-labeled hippuric acid) to all samples, calibrators, and quality controls.

-

Vortex and transfer to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and re-equilibrate at 5% B.

-

Injection Volume: 5 - 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Parent Ion (Q1): m/z 194.1

-

Fragment Ion (Q3): m/z 134.1 (corresponding to the 3-hydroxybenzoyl moiety)

-

-

Analysis in Plasma/Serum by LC-MS/MS

Analysis in plasma requires a protein precipitation step to remove matrix interference.

Protocol Details:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase A.

-

Vortex, centrifuge to pellet any insoluble material, and transfer to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

The LC-MS/MS parameters are generally the same as those described for urine analysis (Section 5.1).

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an alternative to LC-MS and requires derivatization to make the analyte volatile.

Protocol Details:

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard and acidify to pH <2 with HCl.

-

Extract the acidified urine twice with 3 mL of ethyl acetate. Vortex and centrifuge to separate the layers.

-

Pool the organic (ethyl acetate) layers and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70-80°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

GC System: Gas chromatograph with a mass selective detector.

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

MS System: Single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound.

-

Applications in Research and Drug Development

-

Biomarker of Dietary Intake: this compound can serve as an objective biomarker for the intake of polyphenol-rich foods, overcoming the inaccuracies of self-reported dietary assessments.[7]

-

Gut Microbiome Research: Monitoring this metabolite provides insights into the functional capacity and composition of an individual's gut microbiota. Changes in its levels could indicate dysbiosis or a shift in microbial metabolic activity.

-

Pharmacodynamics: For drugs that are metabolized via pathways involving glycine conjugation or that interact with the kynurenine pathway, assessing baseline and on-treatment levels of this compound could provide valuable mechanistic insights.

-

Clinical Trials: In clinical trials investigating the efficacy of polyphenol-based interventions, this compound can be used as a compliance marker and to stratify responders based on their metabolic phenotype.

Conclusion

This compound is a key host-microbial co-metabolite that bridges dietary polyphenol intake with host metabolism. Its role as a biomarker of diet and gut health is well-supported, and its interaction with the kynurenine pathway suggests a potential for broader physiological activity. The robust analytical methods available for its quantification in biological matrices enable its reliable measurement in research and clinical settings. For professionals in drug development and nutritional science, understanding the dynamics of this compound provides a valuable tool for assessing dietary exposure, gut microbiome function, and potential metabolic modulations.

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Gut microbiota may modify the association between dietary polyphenol intake and serum concentrations of hippuric acid: results from a 1-year longitudinal study in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the Homo sapiens kynureninase-3-hydroxyhippuric acid inhibitor complex: insights into the molecular basis of kynureninase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiota's Crucial Role in the Synthesis of 3-Hydroxyhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhippuric acid (3-HHA), a significant metabolite found in human biofluids, stands at the crossroads of host and microbial metabolism. Its formation is intricately linked to the biotransformation of dietary polyphenols by the gut microbiota, followed by host-mediated conjugation. This technical guide provides an in-depth exploration of the pivotal role of the gut microbiome in the synthesis of 3-HHA. We will dissect the metabolic pathways, identify key microbial players, and present detailed experimental protocols for the investigation of this fascinating interplay. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, offering insights into the mechanisms that may influence host health and disease through the modulation of this and other microbial-derived metabolites.

Introduction

The human gut is a complex ecosystem harboring a vast and diverse community of microorganisms that profoundly influence host physiology, metabolism, and immune function. One of the key functions of the gut microbiota is the metabolism of dietary components that are otherwise indigestible by the host, such as complex polyphenols found in fruits, vegetables, and tea. The microbial breakdown of these compounds results in a plethora of smaller, bioactive molecules that can be absorbed into the systemic circulation, thereby exerting effects on host health.

This compound is an acyl glycine and a prominent urinary metabolite that originates from the microbial metabolism of dietary polyphenols and flavonoids.[1][2] Its presence and concentration in biofluids are considered biomarkers of a metabolically active gut microbiome and can be influenced by dietary habits. Elevated levels of 3-HHA have been associated with a high abundance of certain gut bacteria, such as Clostridium species.[1][3][4] This guide delves into the technical aspects of the gut microbiota's involvement in 3-HHA formation, providing a comprehensive overview for the scientific community.

The Metabolic Pathway of this compound Formation

The synthesis of 3-HHA is a multi-step process that involves both microbial and host enzymatic activities. The overall pathway can be divided into two main stages:

-

Microbial Biotransformation of Dietary Precursors: The initial and rate-limiting step is the conversion of dietary polyphenols into 3-hydroxybenzoic acid (3-HBA) by the gut microbiota.

-

Host-Mediated Glycine Conjugation: Following absorption from the gut, 3-HBA is conjugated with the amino acid glycine in the host's liver and kidneys to form 3-HHA, which is then excreted in the urine.

Dietary Precursors

A wide array of dietary polyphenols serve as precursors for the microbial production of 3-HBA. These include:

-

Flavan-3-ols: Such as (-)-epicatechin and (+)-catechin found in tea, cocoa, and various fruits.

-

Anthocyanins: Pigments found in berries and other colorful fruits and vegetables.

-

Other Flavonoids: Including quercetin and its glycosides.

Key Microbial Players and Transformations

Several genera of gut bacteria have been implicated in the metabolism of flavonoids to phenolic acids. Notably, species belonging to the genera Clostridium and Eubacterium are known to be involved in the C-ring cleavage of flavonoids, a critical step in the formation of smaller phenolic acids.[5][6] For instance, Clostridium orbiscindens has been shown to degrade quercetin and luteolin to 3,4-dihydroxyphenylacetic acid and 3-(3,4-dihydroxyphenyl)propionic acid, respectively, which can be further metabolized to simpler benzoic acid derivatives.[5] The main microbial transformations leading to 3-HBA include:

-

Deglycosylation: Removal of sugar moieties from flavonoid glycosides.

-

C-ring fission: Cleavage of the central heterocyclic ring of the flavonoid structure.

-

Dehydroxylation and other modifications: Further enzymatic modifications of the resulting phenolic acids.

dot

Host-Mediated Glycine Conjugation

Once 3-HBA is absorbed into the bloodstream, it is transported to the liver and kidneys. In these organs, the enzyme glycine N-acyltransferase catalyzes the conjugation of 3-HBA with glycine, forming 3-HHA. This conjugation reaction is a phase II detoxification process that increases the water solubility of the molecule, facilitating its excretion via urine.

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 3-HHA in urine samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Urine samples.

-

Internal standard (e.g., a stable isotope-labeled 3-HHA).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or QTOF mass spectrometer).

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet any precipitates. [7] * Transfer the supernatant to a new tube.

-

Dilute the urine sample with ultrapure water (e.g., 1:4 v/v) to minimize matrix effects. [7] * Add the internal standard to the diluted urine.

-

Precipitate proteins by adding a solvent like cold acetone or acetonitrile, followed by centrifugation. [8] * Transfer the supernatant to an autosampler vial for injection.

-

-

Liquid Chromatography:

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm). [9] * Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-HHA: Precursor ion [M-H]⁻ at m/z 194.05 -> Product ions (e.g., m/z 150.06, 93.03). [10] * Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known 3-HHA concentrations.

-

Calculate the concentration of 3-HHA in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

dot

References

- 1. This compound, 1637-75-8, High-Purity, SMB00940, Sigma-Aldrich [sigmaaldrich.com]

- 2. Frontiers | Mouse Microbiota Models: Comparing Germ-Free Mice and Antibiotics Treatment as Tools for Modifying Gut Bacteria [frontiersin.org]

- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anis.au.dk [anis.au.dk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Symbiotic Relationship Between Clostridium Species and 3-Hydroxyhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhippuric acid (3-HHA) is an acyl glycine that is increasingly recognized as a significant biomarker associated with the metabolic activity of the gut microbiome, particularly Clostridium species. Its presence in human biofluids, such as urine and blood, is positively correlated with the abundance of Clostridia in the gut. This technical guide provides an in-depth exploration of the intricate relationship between 3-HHA and Clostridium species, detailing the metabolic pathways, quantitative data, experimental protocols for analysis, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, metabolomics, and drug development.

Metabolic Pathway: A Host-Microbe Co-metabolism

The formation of this compound is a prime example of host-microbe co-metabolism. It is not produced directly by Clostridium species but is the end product of a multi-step process that begins with the microbial metabolism of dietary precursors.

Clostridium species, notably the common gut commensal Clostridium sporogenes, play a crucial role in the initial breakdown of aromatic compounds.[1][2] These bacteria metabolize dietary polyphenols (such as catechins and flavanones found in fruits, tea, and wine) and aromatic amino acids (phenylalanine and tyrosine) into simpler phenolic acids.[1][3][4] A key intermediate produced by Clostridium in this process is 3-(3-hydroxyphenyl)propionic acid (3-HPPA).[4]

Once produced in the gut, 3-HPPA is absorbed into the host's circulation. It then undergoes further metabolism in the liver. This involves β-oxidation of the propionic acid side chain to form 3-hydroxybenzoic acid, which is subsequently conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to yield the final product, this compound. This water-soluble metabolite is then excreted in the urine.

The overall pathway can be visualized as a collaborative effort between the metabolic machinery of gut bacteria and the host's hepatic detoxification systems.

Figure 1: Host-Microbe Co-metabolism Pathway.

Quantitative Data

Direct quantitative data on the production yield of this compound by specific Clostridium species in vitro is not applicable, as it is a co-metabolite. However, studies on the production of its precursors and related metabolites provide valuable insights. The following tables summarize relevant quantitative findings from the literature.

| Metabolite | Organism | Condition | Concentration/Yield | Reference |

| Phenylpropionate (PPA) | Clostridium sporogenes | Gnotobiotic mouse plasma | ~3 µM | [2] |

| Indolepropionate (IPA) | Clostridium sporogenes | Gnotobiotic mouse plasma | ~100 µM | [2] |

| Total Organic Acids | Clostridium sporogenes | Test tube culture | Average of 51.5 µmol/mL | [5] |

| 3-(p-hydroxyphenyl)propionic acid | Clostridium sporogenes | Culture supernatant | Detected | [3][5] |

| 3-phenylpropionic acid | Clostridium sporogenes | Culture supernatant | Detected | [3][5] |

| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Clostridium species | Urine of a patient with acute schizophrenia | Up to 7500 mmol/mol creatinine | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Clostridium-3-hydroxyhippuric acid relationship.

Anaerobic Culture of Clostridium sporogenes

This protocol is adapted for the growth of Clostridium sporogenes for metabolite analysis.

Materials:

-

Clostridium sporogenes strain (e.g., ATCC 15579)

-

Reinforced Clostridial Medium (RCM) or TYG broth (3% w/v tryptone, 2% w/v yeast extract, 0.1% w/v sodium thioglycolate)[1]

-

Anaerobic chamber (e.g., Coy Laboratories) with an atmosphere of 5% hydrogen, 10% CO₂, and 85% N₂

-

Sterile, pre-reduced culture tubes and flasks

-

Glycerol (sterile, 25% v/v) for stock preparation

Procedure:

-

Prepare and sterilize the chosen culture medium according to the manufacturer's instructions.

-

Pre-reduce the medium and all plasticware inside the anaerobic chamber for at least 24 hours before use.

-

Inoculate the C. sporogenes strain from a glycerol stock into a tube of pre-reduced broth.

-

Incubate at 37°C under anaerobic conditions for 24-48 hours, or until desired growth phase is reached.

-

For metabolite analysis, subculture the overnight culture into a larger volume of fresh, pre-reduced medium and incubate as described.

-

Harvest the culture at the desired time point for metabolite extraction.

Metabolite Extraction from Clostridium Culture Supernatant

This protocol describes the extraction of extracellular metabolites for subsequent analysis.

Materials:

-

Clostridium sporogenes culture

-

Centrifuge

-

Sterile centrifuge tubes

-

Syringe filters (0.22 µm)

-

Extraction solvent (e.g., cold methanol or a mixture of acetonitrile, methanol, and water)

-

Vortex mixer

Procedure:

-

Transfer the bacterial culture to centrifuge tubes.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the bacterial cells.

-

Carefully collect the supernatant into a fresh tube.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

For protein precipitation and extraction of polar metabolites, add 3 volumes of cold methanol to 1 volume of the filtered supernatant.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube for analysis or derivatization.

GC-MS Analysis of Phenolic Acids (including 3-HPPA)

This protocol includes a detailed silylation derivatization step to make the phenolic acids volatile for GC-MS analysis.

Materials:

-

Extracted metabolite sample (dried)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]

-

Pyridine (anhydrous)

-

Reaction vials with screw caps

-

Heating block or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Drying: Evaporate the solvent from the extracted metabolite sample to complete dryness under a gentle stream of nitrogen gas.

-

Derivatization (Silylation): a. To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue. b. Add 100 µL of BSTFA with 1% TMCS to the vial.[8] c. Securely cap the vial and vortex briefly. d. Heat the reaction mixture at 70-80°C for 45-60 minutes to ensure complete derivatization of the phenolic hydroxyl and carboxyl groups.[8]

-

GC-MS Analysis: a. After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system. b. Example GC Conditions:

- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

- Injector Temperature: 280°C

- Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to 300°C, and hold for 5 minutes. c. Example MS Conditions:

- Ion Source Temperature: 230°C

- Ionization Mode: Electron Impact (EI) at 70 eV

- Scan Range: m/z 50-650

-

Data Analysis: Identify and quantify the trimethylsilyl (TMS) derivative of 3-HPPA by comparing its retention time and mass spectrum to an authentic standard.

Figure 2: GC-MS Analysis Workflow.

LC-MS/MS Quantification of this compound in Biofluids

This protocol is suitable for the direct quantification of 3-HHA in samples like urine or plasma.

Materials:

-

Urine or plasma sample

-

Acetonitrile with 0.1% formic acid (for protein precipitation)

-

Internal standard (e.g., isotopically labeled 3-HHA)

-

Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)

Procedure:

-

Sample Preparation: a. To 50 µL of the sample, add 150 µL of cold acetonitrile containing the internal standard to precipitate proteins. b. Vortex for 1 minute and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. c. Transfer the clear supernatant to an LC-MS vial for analysis.

-

LC-MS/MS Analysis: a. Example LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A suitable gradient to separate 3-HHA from other matrix components (e.g., 5% B to 95% B over 5 minutes).

- Flow Rate: 0.3-0.4 mL/min b. Example MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative mode

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 3-HHA (e.g., m/z 194 -> m/z 134) and its internal standard.

-

Data Analysis: Quantify the concentration of 3-HHA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HHA.

Signaling Pathways

Recent research has begun to elucidate the biological activity of hippuric acid and its derivatives, moving beyond their role as simple metabolic end products. Hippuric acid has been shown to potentiate pro-inflammatory responses in macrophages.[9] This effect is mediated through the Toll-like receptor (TLR) signaling pathway, specifically involving the adaptor protein MyD88.[9]

Upon activation by a ligand such as lipopolysaccharide (LPS), TLRs recruit MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. Hippuric acid appears to amplify this response, leading to a more robust inflammatory state.[9] This suggests that elevated levels of hippuric acid, potentially driven by a Clostridium-rich gut microbiome, could contribute to modulating host inflammatory responses.

Figure 3: Hippuric Acid and TLR Signaling.

Conclusion

The presence of this compound in biological systems is a clear indicator of a functional interplay between the gut microbiota, particularly Clostridium species, and host metabolism. Clostridium species are instrumental in converting dietary aromatic compounds into precursors that the host subsequently modifies into 3-HHA. Understanding this relationship is crucial for interpreting metabolomic data and may have implications for developing diagnostics and therapeutics targeting the gut-host axis. The provided protocols and data serve as a foundation for further research into this fascinating area of microbial biochemistry and host physiology.

References

- 1. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Beneficial health effects of polyphenols metabolized by fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of pH on organic acid production by Clostridium sporogenes in test tube and fermentor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Biochemical Properties of m-Hydroxyhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxyhippuric acid, also known as 3-hydroxyhippuric acid or N-(3-hydroxybenzoyl)glycine, is a phenolic acid that has garnered increasing interest in the scientific community. As a metabolite of dietary polyphenols, its presence and concentration in biological fluids can provide insights into dietary habits, gut microbiome activity, and host metabolism. Furthermore, its potential as a kynureninase inhibitor suggests a role in modulating the kynurenine pathway, a critical route in tryptophan metabolism implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemical properties of m-Hydroxyhippuric acid, including its metabolic pathways, analytical methodologies, and known biological activities.

Chemical and Physical Properties

m-Hydroxyhippuric acid is an N-acylglycine, structurally characterized by a hippuric acid (N-benzoylglycine) core with a hydroxyl group at the meta-position (position 3) of the phenyl ring. This structural feature classifies it as a member of the phenols.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem |

| Molecular Weight | 195.17 g/mol | PubChem |

| CAS Number | 1637-75-8 | PubChem |

| IUPAC Name | 2-[(3-hydroxybenzoyl)amino]acetic acid | PubChem |

| Synonyms | This compound, N-(3-hydroxybenzoyl)glycine | PubChem |

Metabolic Pathways

The formation of m-Hydroxyhippuric acid is a multi-step process involving both the gut microbiome and host metabolism.

Gut Microbiome Metabolism of Dietary Flavonoids

The primary source of m-Hydroxyhippuric acid is the microbial degradation of dietary flavonoids, particularly catechins and epicatechins found in foods like tea, fruits, and cocoa.[1][2][3] Gut bacteria, such as species from the Clostridiales order, possess the enzymatic machinery to break down the complex ring structures of these flavonoids.[4] This process, known as C-ring fission, ultimately leads to the formation of simpler phenolic acids, including 3-hydroxybenzoic acid, the direct precursor to m-Hydroxyhippuric acid.

Hepatic Glycine Conjugation

Following its formation in the gut, 3-hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a two-step conjugation process. First, 3-hydroxybenzoic acid is activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA ligase. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the 3-hydroxybenzoyl group from CoA to the amino group of glycine, forming m-Hydroxyhippuric acid and releasing free CoA. This conjugation reaction increases the water solubility of the phenolic acid, facilitating its excretion in urine.

Quantitative Data

While specific concentration ranges for m-Hydroxyhippuric acid in human biological fluids are not extensively documented in the literature, data for the closely related compounds hippuric acid and 4-hydroxyhippuric acid can provide a comparative context.

| Compound | Biological Fluid | Concentration Range | Population | Source |

| Hippuric Acid | Plasma | 1.2 - 10.5 µM | Healthy Adults | [5] |

| Hippuric Acid | Urine | ~1 g/g creatinine | Healthy Adults (unexposed) | [2] |

| 4-Hydroxyhippuric Acid | Plasma | 238 - 528 nmol/L | Healthy Adults (post-mango intake) | [6] |

| 4-Hydroxyhippuric Acid | Blood | 0.02 ± 0.01 µM | Healthy Adults | [1] |

| 4-Hydroxyhippuric Acid | Plasma | 0.04 ± 0.02 µM | Healthy Adults |

Note: The concentration of m-Hydroxyhippuric acid is expected to vary significantly based on dietary intake of polyphenols. Higher levels are generally associated with diets rich in fruits, vegetables, and tea.

Experimental Protocols

Synthesis of m-Hydroxyhippuric Acid (N-(3-hydroxybenzoyl)glycine)

A common method for the synthesis of N-acylglycines is the Schotten-Baumann reaction.[7][8][9][10][11] This procedure can be adapted for the synthesis of m-Hydroxyhippuric acid.

Materials:

-

Glycine

-

3-Hydroxybenzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Erlenmeyer flask, magnetic stirrer, beakers, Buchner funnel, pH paper.

Procedure:

-

Dissolution of Glycine: In an Erlenmeyer flask, dissolve a molar equivalent of glycine in a 10% NaOH solution. The amount of NaOH solution should be sufficient to dissolve the glycine and neutralize the HCl produced during the reaction.

-

Acylation: Cool the glycine solution in an ice bath. Slowly add a molar equivalent of 3-hydroxybenzoyl chloride to the cooled and stirring glycine solution. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction Completion: Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Precipitation: Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will precipitate the m-Hydroxyhippuric acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.

-

Drying and Characterization: Dry the purified crystals and determine the melting point and characterize by spectroscopic methods (e.g., NMR, IR).

Extraction and Quantification of m-Hydroxyhippuric Acid from Urine

This protocol is adapted from established methods for the analysis of hippuric acid and its derivatives in urine using High-Performance Liquid Chromatography (HPLC).[12][13]

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled m-Hydroxyhippuric acid or a structurally similar compound)

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Acetonitrile (HPLC grade)

-

Formic acid or acetic acid

-

Deionized water

-

Centrifuge tubes, vortex mixer, centrifuge, HPLC system with UV or MS detector.

Procedure:

-

Sample Preparation:

-

To 1 mL of urine in a centrifuge tube, add a known amount of the internal standard.

-

Acidify the urine sample by adding a small volume of HCl to bring the pH to ~2-3.

-

Add NaCl to saturate the aqueous phase and improve extraction efficiency.

-

-

Liquid-Liquid Extraction:

-

Add 4 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to extract the m-Hydroxyhippuric acid into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., ~230 nm) or by mass spectrometry for higher selectivity and sensitivity.

-

Quantification: Create a calibration curve using standards of known m-Hydroxyhippuric acid concentrations and the internal standard. Calculate the concentration in the urine sample based on the peak area ratio of the analyte to the internal standard.

-

Biological Activity: Inhibition of Kynureninase

m-Hydroxyhippuric acid is a known inhibitor of kynureninase, a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism.[14] This pathway is responsible for the majority of tryptophan degradation and produces several neuroactive and immunomodulatory metabolites.

The Kynurenine Pathway

The kynurenine pathway is initiated by the conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. Kynurenine stands at a critical branch point. It can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid, a neuroprotective antagonist of glutamate receptors. Alternatively, kynurenine can be hydroxylated by kynurenine-3-monooxygenase (KMO) to form 3-hydroxykynurenine, which is subsequently cleaved by kynureninase to produce 3-hydroxyanthranilic acid.[15][16] Downstream metabolites of 3-hydroxyanthranilic acid include the excitotoxic NMDA receptor agonist quinolinic acid.

Enzyme Kinetics of Kynureninase Inhibition

While detailed kinetic studies specifically for m-Hydroxyhippuric acid are limited, it has been reported to be an inhibitor of kynureninase with a Ki value of 60 µM. The inhibition of kynureninase by substrate analogues is often characterized as mixed-type inhibition.[17] Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax).

A Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[Substrate], can be used to visualize the effects of a mixed inhibitor. In the presence of a mixed inhibitor, the lines for the inhibited and uninhibited reactions will intersect to the left of the y-axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 6. ijrpc.com [ijrpc.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. byjus.com [byjus.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Schotten-Baumann Reaction [organic-chemistry.org]

- 12. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and mechanism of kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Comparative inhibition by substrate analogues 3-methoxy- and 3-hydroxydesaminokynurenine and an improved 3 step purification of recombinant human kynureninase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Human Synthesis Pathway of 3-Hydroxyhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhippuric acid (3-HHA) is an acyl glycine compound found in human urine and is increasingly recognized as a significant biomarker of dietary polyphenol intake. Its synthesis is a multi-step process that intricately links the metabolic activities of the gut microbiome with hepatic detoxification pathways. This technical guide provides a comprehensive overview of the 3-HHA synthesis pathway in humans, detailing the enzymatic reactions, genetic underpinnings, and key intermediates. It includes a compilation of available quantitative data, detailed experimental protocols for the analysis of 3-HHA and its precursors, and visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a metabolite that has garnered interest due to its origins in the human diet, specifically from the consumption of polyphenols found in fruits, vegetables, and other plant-based foods.[1] The presence and concentration of 3-HHA in biological fluids can provide insights into dietary habits, the composition and metabolic activity of the gut microbiota, and the efficiency of hepatic phase II conjugation reactions.[2][3] Understanding the synthesis pathway of this molecule is crucial for its validation and application as a biomarker in nutritional science, clinical diagnostics, and drug metabolism studies.

The formation of 3-HHA is not a direct metabolic process within human cells but rather a synergistic collaboration between the gut microbiome and the host's metabolic machinery. The pathway can be broadly divided into two major stages:

-

Microbial Metabolism in the Colon: Dietary polyphenols, which are often large and complex molecules, are largely unabsorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the resident gut microbiota into simpler aromatic acids.[3][4] A key intermediate in the formation of 3-HHA is 3-hydroxybenzoic acid (3-HBA).[3]

-

Hepatic Glycine Conjugation: The microbially-produced 3-HBA is absorbed from the colon into the portal circulation and transported to the liver. Here, it undergoes a two-step enzymatic conjugation with the amino acid glycine to form this compound, which is then excreted in the urine.[5][6]

This guide will delve into the technical details of each of these stages, providing the most current information available.

The Synthesis Pathway of this compound

The synthesis of 3-HHA is a well-defined pathway involving specific enzymes and cellular compartments.

Stage 1: Gut Microbiota-Mediated Formation of 3-Hydroxybenzoic Acid

The initial and essential step in the synthesis of 3-HHA is the breakdown of dietary polyphenols by the gut microbiota.

-

Precursors: A wide array of dietary polyphenols serve as precursors, including flavonoids (e.g., catechins, quercetin), proanthocyanidins, and hydroxycinnamic acids.[1][2] These compounds are abundant in foods such as berries, tea, red wine, and various fruits and vegetables.[7][8]

-

Microbial Transformation: The complex structures of these polyphenols are catabolized by various bacterial species in the colon through a series of enzymatic reactions, including hydrolysis, C-ring fission, dehydroxylation, and demethylation. This process results in the formation of a variety of smaller phenolic acids, with 3-hydroxybenzoic acid being a key product.[3][9] While the specific microbial consortia responsible are still under investigation, species from the genera Clostridium and Bifidobacterium have been implicated in these transformations.[1][10]

Stage 2: Hepatic Glycine Conjugation of 3-Hydroxybenzoic Acid

Following its absorption from the colon, 3-HBA is transported to the liver, where it is conjugated with glycine in the mitochondria of hepatocytes.[5][6] This process involves two key enzymatic steps.

Before it can be conjugated with glycine, 3-HBA must first be activated to a more reactive form.

-

Reaction: 3-Hydroxybenzoic acid is converted to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA.

-

Enzyme: This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase (EC 6.2.1.2), with ACSM2B being a key human enzyme in this family.[5][11] This enzyme is also referred to as a benzoyl-CoA synthetase.

-

Cofactors: The reaction is ATP-dependent and proceeds via an acyl-adenylate intermediate, with the release of AMP and pyrophosphate (PPi).[6]

The activated 3-hydroxybenzoyl-CoA is the substrate for the final step in 3-HHA synthesis.

-

Reaction: 3-Hydroxybenzoyl-CoA reacts with glycine to form this compound and free Coenzyme A.

-

Enzyme: This reaction is catalyzed by glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[5][11] This enzyme is located in the mitochondrial matrix.

-

Genetic Information: In humans, GLYAT is encoded by the GLYAT gene located on chromosome 11q12.1.[12]

The resulting this compound is a water-soluble metabolite that is readily excreted from the body, primarily in the urine.

Visualization of the Synthesis Pathway and Experimental Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Factors affecting intake, metabolism and health benefits of phenolic acids: do we understand individual variability? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary polyphenols and the risk of colorectal cancer in the prospective Southern Community Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of In Vitro Gastrointestinal Digestion and Colonic Fermentation on the Stability of Polyphenols in Pistachio (Pistacia Vera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genecards.org [genecards.org]

natural sources of 3-Hydroxyhippuric Acid precursors

An In-depth Technical Guide to the Natural Sources of 3-Hydroxyhippuric Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an acyl glycine compound found in human urine. It is a significant biomarker, providing insights into both dietary intake of plant-based polyphenols and the metabolic activity of the gut microbiome.[1] Elevated levels of this metabolite are often correlated with the consumption of polyphenol-rich foods and the presence of specific gut bacteria, such as Clostridium species.[1][2] Understanding the natural precursors of this compound is crucial for researchers in nutrition, metabolic diseases, and drug development, as it helps to elucidate the complex interplay between diet, gut microbiota, and host metabolism.

This guide provides a comprehensive overview of the primary natural precursors to this compound, their quantitative distribution in various food sources, the metabolic pathways governing their conversion, and detailed protocols for their analysis.

Natural Precursors of this compound

The formation of this compound is a multi-step process that begins with the ingestion of dietary precursors. These precursors can be broadly categorized into two main groups: benzoic acid and a wide array of plant-derived polyphenols, particularly flavan-3-ols.

Benzoic Acid

Benzoic acid is a simple aromatic carboxylic acid that occurs naturally in a variety of plants, where it often functions as a preservative.[3] While benzoic acid itself is a precursor to hippuric acid, its hydroxylated derivatives, formed through metabolism, lead to compounds like this compound.

Table 1: Quantitative Data on Benzoic Acid in Selected Natural Sources

| Food Source | Concentration Range | Reference(s) |

| Cranberries | Up to 1300 mg/kg (~0.13%) | [4] |

| Blueberries | Up to 1300 mg/kg | [4] |

| Bilberries | Up to 1300 mg/kg | [4] |

| Lingonberries | Up to 1300 mg/kg | [4] |

| Cinnamon | ~335-336 mg/kg | [4][5] |

| Cottage Cheese | ~90 mg/kg | [4][5] |

| Plums/Prunes | Naturally contain benzoic acid | [3] |

| Cloves | 15-50 mg/kg | [4] |

| Nutmeg | 15-50 mg/kg | [4] |

| Strawberries | Up to 29 mg/kg | [4] |

| Milk | Up to 28 mg/L | [4] |

Polyphenolic Compounds (Flavan-3-ols)

The most significant dietary precursors are polyphenols, a diverse group of secondary metabolites in plants.[6][7] this compound is a well-established microbial metabolite of dietary polyphenols, especially flavan-3-ols like catechins and their polymeric forms, proanthocyanidins.[1][8] These compounds are abundant in fruits, vegetables, tea, and wine.[9][10]

Following ingestion, complex polyphenols are not readily absorbed in the small intestine. Instead, they travel to the colon, where the gut microbiota metabolizes them into simpler aromatic acids, such as 3-hydroxybenzoic acid, which is the direct precursor that undergoes glycine conjugation.[8][11]

Table 2: Quantitative Data on Catechin and Proanthocyanidin Precursors in Selected Natural Sources

| Food Source | Precursor(s) | Concentration Range (mg/100g Fresh Weight) | Reference(s) |

| Green Tea (Infusion) | Total Catechins | 25 - 104.5 (mg/100 mL) | [9] |

| Apples (with skin) | Proanthocyanidins | 9.5 - 129 | [12] |

| Black Grapes | (+)-Catechin | ~2.17 | [13] |

| Red Wine | Total Catechins | 2.7 - 9.6 (mg/100 mL) | [9] |

| Blackberries | (+)-Catechin, Proanthocyanidins | High concentrations | [10][12] |

| Cherries | Epicatechin | High concentrations | [10] |

| Dark Chocolate | Proanthocyanidins | ~460 | [12] |

| Broad Beans | Catechin, Epicatechin | High concentrations | [10] |

| Plums | Proanthocyanidins | ~114 | [12] |

Metabolic Pathways

The conversion of dietary precursors into this compound is a two-stage process involving sequential metabolism by the gut microbiota and host hepatic enzymes.

-

Stage 1: Gut Microbial Metabolism (Colon): Complex polyphenols, such as catechins and proanthocyanidins from sources like tea or fruit, are too large for direct absorption. In the colon, gut bacteria, including species from the Clostridium and Bifidobacterium genera, break down these compounds.[11] This catabolism involves enzymatic reactions like C-ring cleavage, which opens the central flavonoid ring to produce smaller, absorbable phenolic acids, including 3-hydroxybenzoic acid.[5][11]

-

Stage 2: Hepatic Glycine Conjugation (Liver): The 3-hydroxybenzoic acid, now in circulation, is transported to the liver. Inside the mitochondria, it undergoes a two-step conjugation process. First, the mitochondrial enzyme Acyl-CoA ligase (e.g., ACSM2B) activates 3-hydroxybenzoic acid by ligating it to Coenzyme A (CoA), forming 3-hydroxybenzoyl-CoA.[14][15] This intermediate is then a substrate for the enzyme Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the 3-hydroxybenzoyl group to the amino acid glycine.[6][16] This final step forms this compound and releases CoA. The resulting water-soluble conjugate is then excreted in the urine.[14]

Experimental Protocols for Precursor Analysis

The quantification of this compound precursors in natural sources is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[1][17]

Key Methodologies

1. Sample Preparation and Extraction

The goal is to efficiently extract phenolic compounds from the complex food matrix while minimizing degradation.

-

Homogenization: Solid samples (e.g., fruit peels, tea leaves) are first lyophilized (freeze-dried) and ground into a fine powder to increase surface area.[18]

-

Solvent Extraction: A polar solvent system is used for extraction. A common choice is a mixture of methanol, water, and an acid (e.g., formic or acetic acid) to improve the stability of phenolic compounds.[7][19] For catechins in tea, a methyl-tert-butyl ether and methanol mixture has been shown to be effective.[18]

-

Extraction Technique:

-

Purification:

-

Centrifugation: The extract is centrifuged to pellet solid debris.[17]

-

Solid-Phase Extraction (SPE): The supernatant may be passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering substances like sugars and lipids and to concentrate the analytes of interest.[1]

-

Filtration: The final extract is filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[1]

-

2. Chromatographic Separation and Quantification (UPLC-MS/MS)

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is commonly used.[17]

-

Column: A reverse-phase C18 column (e.g., 50 x 2.0 mm, 5 µm) is typically employed for separation.[1]

-

Mobile Phase: A gradient elution is performed using two solvents:

-

Solvent A: Water with 0.1-0.2% formic or acetic acid (to improve peak shape and ionization).[1][17]

-

Solvent B: Acetonitrile or Methanol with 0.1-0.2% acid.[1][17]

-

The gradient starts with a high percentage of aqueous phase (A) and gradually increases the organic phase (B) to elute compounds based on their polarity.[17]

-

-

Detection:

-

Ionization: Electrospray ionization (ESI) is used, often in negative mode for phenolic acids and catechins.[17]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This highly selective technique involves monitoring a specific precursor ion-to-product ion transition for each analyte, ensuring accurate quantification even in complex matrices.[17]

-

-

Quantification: Analyte concentrations are determined by comparing the peak areas from the sample to a calibration curve generated using certified reference standards of each precursor compound.[18]

Conclusion

The natural precursors to this compound are primarily benzoic acid and a wide range of dietary polyphenols, with flavan-3-ols from fruits, tea, and wine being major contributors. The conversion process is a symbiotic effort between the gut microbiota, which transforms complex plant compounds into absorbable phenolic acids, and the host's hepatic system, which performs the final glycine conjugation. For professionals in research and drug development, a thorough understanding of these sources and metabolic pathways is vital. It enables the accurate interpretation of metabolic data, aids in the design of dietary interventions, and provides a framework for investigating the therapeutic potential of modulating the gut-liver axis. The analytical methods outlined here provide a robust foundation for the precise quantification of these precursors, facilitating further research into their impact on human health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. helixchrom.com [helixchrom.com]

- 3. biorxiv.org [biorxiv.org]

- 4. doaj.org [doaj.org]

- 5. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. ss-pub.org [ss-pub.org]

- 8. svu-naac.somaiya.edu [svu-naac.somaiya.edu]